1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one - 1208090-93-0

1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one

Catalog Number: EVT-1816468
CAS Number: 1208090-93-0
Molecular Formula: C8H6Cl2O3
Molecular Weight: 221.03 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

LY3154207 (2-(2,6-dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one)

  • Compound Description: LY3154207 is a novel, potent, and subtype-selective positive allosteric modulator (PAM) of the human dopamine D1 receptor. [] This compound exhibits minimal allosteric agonist activity and possesses a distinct pharmacological profile compared to orthosteric agonists, lacking a bell-shaped dose-response relationship or tachyphylaxis in preclinical models. [] LY3154207 is currently under investigation in phase 2 clinical trials for Lewy Body Dementia. []

6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414)

  • Compound Description: IACS-15414 is a potent and orally bioavailable inhibitor of Src homology 2 (SH2) domain-containing phosphatase 2 (SHP2). [] This compound demonstrates excellent potency in suppressing the mitogen-activated protein kinase (MAPK) pathway signaling and tumor growth in receptor tyrosine kinase (RTK)-activated and KRAS mutant xenograft models in vivo. []

Diethyl 1-(4-fluorophenyl)-3-(2-furyl)-5-oxopyrrolidine-2,2-dicarboxylate

  • Compound Description: This compound is a pyrrolidine derivative containing a 4-fluorophenyl and a 2-furyl substituent. [] Its potential bioactivity is currently being investigated. [] The crystal structure of this compound reveals a pyrrolidine ring adopting a conformation intermediate between envelope and half-chair. []

Diethyl 1-(3,4-dichlorophenyl)-3-(2-furyl)-5-oxopyrrolidine-2,2-dicarboxylate

  • Compound Description: This pyrrolidine derivative features a 3,4-dichlorophenyl and a 2-furyl substituent. [] Like its fluorophenyl analogue, this compound is also under investigation for potential bioactivity. [] Crystallographic studies reveal a pyrrolidine ring adopting a conformation between envelope and half-chair in this compound. []

2-[1-(3,4-Dichloro­phen­yl)-3-oxo-3-phenyl­prop­yl]-3,4-dihydro-2H-naphthalen-1-one

  • Compound Description: This compound is synthesized by reacting 3,4-dihydronaphthalen-1(2H)-one with 3-(3,4-dichlorophenyl)-1-phenylprop-2-en-1-one. [] Its crystal structure reveals a cyclohexane ring adopting an envelope conformation. []

Diethyl 1-(3,4-dichlorophenyl)-5-oxo-3-(2-thienyl)-2,2-pyrrolidinedicarboxylate

  • Compound Description: This molecule features a pyrrolidine ring with a 3,4-dichlorophenyl and a 2-thienyl substituent. [] Crystallographic analysis shows its pyrrolidine ring in an envelope conformation. []

(2E)-1-(Anthracen-9-yl)-3-(3,4-dichlorophenyl)prop-2-en-1-one

  • Compound Description: This compound, synthesized via a condensation reaction, features an anthracene moiety linked to a 3,4-dichlorophenylpropenone unit. [, ] Crystal structure analysis indicates a trans configuration across the chalcone double bond and a near-perpendicular orientation between the benzene and anthracene rings. []

(2E)-1-(3,4-Dichlorophenyl)-3-(2-hydroxyphenyl)prop-2-en-1-one

  • Compound Description: This chalcone derivative is characterized by a 3,4-dichlorophenyl ring linked to a 2-hydroxyphenyl ring through a propenone unit. [] Crystallographic studies indicate a small dihedral angle between the two aromatic rings, suggesting significant conjugation. []

(Z)-1-(3,4-dichlorophenyl)-3-methyl-4-[(naphthalen-1-ylamino)(p-tolyl)methylidene]-1H-pyrazol-5(4H)-one

  • Compound Description: This Schiff base compound is synthesized by condensing 1-(3,4-dichlorophenyl)-3-methyl-4-(4-methylbenzoyl)-1H-pyrazol-5(4H)-one with 1-aminonaphthalene. [] Crystal structure analysis reveals a cis configuration around the imine bond and an intramolecular hydrogen bond involving the amino and carbonyl groups. []

(E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one

  • Compound Description: This compound, identified as the E isomer, is a chalcone derivative featuring a trans configuration across the olefin bond. [] The molecule adopts a non-planar conformation, with a significant dihedral angle between the two aromatic rings. []

1-(3,4-Dichlorophenyl)-3-(1 H -1,2,4-triazol-1-yl)propan-1-one

  • Compound Description: This compound contains a 3,4-dichlorophenyl group linked to a propanone chain further substituted with a 1,2,4-triazole ring. []

(E)-1-(3,4-dichlorophenyl)-4-dimethylaminomethyl-1-nonen-3-one hydrochloride

  • Compound Description: This Mannich base derivative is cytotoxic to murine leukemia L-1210 cells and Walker 256 carcinosarcoma cells in culture. [] It potently inhibits protein and DNA synthesis and exhibits limited effects on RNA synthesis. []

(4Z)-1-(3,4-dichlorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-3-methyl-4,5-dihydro-1H-pyrazol-5-one

  • Compound Description: This compound features a pyrazolone ring with a 3,4-dichlorophenyl substituent and a hydroxy(4-methylphenyl)methylidene group. [] The crystal structure reveals two independent molecules in the asymmetric unit, each stabilized by intramolecular hydrogen bonding. []

4-(3,4-dichlorophenyl)-2-(3,4,5-trimethoxy-benzylidene)-3,4-dihydro-naphthalen-1(2H)-one

  • Compound Description: This compound is a synthetic analog of Sertraline, a medication used to treat depression and anxiety. [] It is synthesized using conventional methods, microwave irradiation with solvent, and microwave irradiation without solvent. []

2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one

  • Compound Description: This pyrazolone derivative features a 3,4-dichlorophenyl group at the 2-position of the pyrazolone ring. [] It is synthesized via a cyclization reaction, and the effects of various reaction conditions on its yield and purity have been investigated. []
  • Compound Description: This compound acts as a dopamine reuptake inhibitor and has potential therapeutic applications in disorders like attention deficit disorder, depression, obesity, Parkinson's disease, tic disorders, and dependence disorder. []

(1S,5R)-1-(3,4-Dichlorophenyl)-3-oxabicyclo[3.1.0]hexan-2-one

  • Compound Description: This bicyclic lactone contains a 3,4-dichlorophenyl group at the 1-position. [] Its absolute configuration has been determined by X-ray analysis. []

4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222)

  • Compound Description: ABBV/GLPG-2222 is a potent cystic fibrosis transmembrane conductance regulator (CFTR) corrector currently in clinical trials for the treatment of cystic fibrosis. [] It enhances CFTR levels at the cell surface, offering a potential therapeutic strategy for patients harboring the F508del CFTR mutation. []

4-(3,4-dichlorophenyl)-3,4-dihydro-2H-Naphthalen-1-one

  • Compound Description: This tetralone derivative is synthesized using 5-(3,4-dichlorophenyl)-dihydro-furan-2-one as the acylating reagent in a Friedel-Crafts acylation reaction. []

3-(3,4-Dichlorophenyl)-1-(2-naphthyl)prop-2-en-1-one

  • Compound Description: This compound is a chalcone derivative characterized by a 3,4-dichlorophenyl ring connected to a 2-naphthyl ring via a propenone linker. [] Crystallographic analysis reveals four independent molecules in the asymmetric unit, with two distinct pairs exhibiting similar torsion angles around the propenone moiety. []

3-(2,2-Dioxo-3,4-dihydrobenzo[e][1,2,3]oxathiazin-4-yl)-3-fluoro-1-phenylindolin-2-one

  • Compound Description: This compound contains two chiral centers and exhibits monoclinic (P21/c) symmetry. [] The structure is stabilized by N—H⋯O hydrogen bonding. []

3-(2,4-Dichloro­phen­yl)-1-(3,4-dimethoxy­phen­yl)prop-2-en-1-one

  • Compound Description: This chalcone derivative is characterized by a 2,4-dichlorophenyl ring linked to a 3,4-dimethoxyphenyl ring through a propenone unit. [] The crystal structure shows that the molecules are linked into wave-like chains along the b axis via intermolecular C—H⋯O interactions. []

1-(3, 4-Dichlorophenyl)- 3-Methyl-2-Pyrrolidinone (BV-201)

  • Compound Description: BV-201 is an experimental herbicide undergoing trials in India. [] Certain crops, including wheat, cotton, peanut, pea, and potato, exhibit moderate to high tolerance to its preemergence application. []

6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-one

  • Compound Description: This quinazolinone derivative serves as a building block for synthesizing other quinazolinone derivatives with potential pharmaceutical activities. []

N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)

  • Compound Description: MK-5596 is a novel cannabinoid-1 receptor (CB1R) inverse agonist investigated for its potential in treating obesity. [] It demonstrated efficacy in reducing body weight and food intake in a diet-induced obese rat model through a CB1R-mediated mechanism. []

2‐[2‐(3,4‐Dichlorophenyl)vinyl]benzo[d]thiazole

  • Compound Description: This benzothiazole derivative features a 3,4-dichlorophenyl group linked to the benzothiazole ring via a vinyl bridge. [] The molecule adopts a predominantly planar conformation in the solid state. []

1-(2,4-Dichlorophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

  • Compound Description: This chalcone derivative features a 2,4-dichlorophenyl ring linked to a 3,4-dimethoxyphenyl ring through a propenone linker. [] Crystal structure analysis reveals the presence of intermolecular C—H⋯O hydrogen bonds and π–π interactions between the benzene rings, contributing to the crystal packing stability. []

3,4-Dihydro-7-hydroxynaphthalen-2(1H)-one

  • Compound Description: This compound, a dihydronaphthalene derivative, is synthesized via a photochemical reaction followed by hydrolysis. []

1,3,4‐Trimethyl‐2,2′‐pyrromethen‐5[1H]‐one and its 1′‐methyl derivative

  • Compound Description: These pyrromethenone derivatives, synthesized from 3,4-dimethylpyrrole, exist in both Z and E isomeric forms. [] They undergo thermal and photochemical isomerization. []

7‐amino‐3,4‐dihydroquinolin‐2(1H)‐one-peptide derivatives

  • Compound Description: These compounds, consisting of 7-amino-3,4-dihydroquinolin-2(1H)-one conjugated to various peptide chains, were synthesized and investigated for their human carbonic anhydrase (hCA) I and hCA II enzyme inhibition activities, antioxidant properties, and cytotoxic effects. []

(–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid

  • Compound Description: This tetrahydroisoquinoline derivative is synthesized using a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization. []

6,6-dimethyl-3-aryl-3′,4′,6,7-tetrahydro-1′H,3H-spiro[benzofuran-2,2′-naphthalene]-1′,4(5H)-dione

  • Compound Description: This spirobenzofuran derivative, synthesized via a Mn(OAc)3-mediated addition reaction, was evaluated for its antibacterial activity against various human pathogenic microorganisms. []

(1′S)-4-(3,4-Dichlorophenyl)-1′-(3,5-dimethoxyphenyl)-1,2,3,4-tetrahydronaphthalene-2-spiro-2′-pyrrolizidine-3′-spiro-3′′-indoline-1,2′′-dione

  • Compound Description: This complex polycyclic compound features a 3,4-dichlorophenyl group attached to a tetralin ring system, further substituted with pyrrolizidine and indoline-dione moieties. []

Properties

CAS Number

1208090-93-0

Product Name

1-(3,4-Dichlorophenyl)-2,2-dihydroxyethan-1-one

IUPAC Name

1-(3,4-dichlorophenyl)-2,2-dihydroxyethanone

Molecular Formula

C8H6Cl2O3

Molecular Weight

221.03 g/mol

InChI

InChI=1S/C8H6Cl2O3/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,8,12-13H

InChI Key

DCRUOXMDORXCDB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1C(=O)C(O)O)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(O)O)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.